molecular formula C23H17ClO5 B2917980 7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 637751-28-1

7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

Cat. No. B2917980
CAS RN: 637751-28-1
M. Wt: 408.83
InChI Key: OISVZWABHPGJHB-UHFFFAOYSA-N
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Description

The compound “7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one” is a type of chromen-4-one derivative. Chromen-4-one derivatives are a significant class of oxygen-containing heterocycles and act as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the chromen-4-one core, with methoxy and chlorophenyl functional groups attached at the 3rd and 7th positions respectively. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The methoxy groups might undergo reactions such as demethylation, while the chlorophenyl group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Chromene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of a pyran derivative via microwave irradiation and its subsequent screening for antibacterial and antifungal activity, showing promising results compared to reference antimicrobial agents (Okasha et al., 2022).

Synthesis and Biological Activities

Research has been conducted on the synthesis of hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, highlighting their antimicrobial and antioxidant activities. This demonstrates the potential of chromene derivatives in developing compounds with significant biological properties (Hatzade et al., 2008).

Catalytic Applications

Studies on polystyrene-supported catalytic systems for the synthesis of Warfarin and its analogues have shown that chromene derivatives can be efficiently used in Michael addition reactions, yielding high to quantitative conversion rates. This illustrates their utility in catalytic processes for pharmaceutical syntheses (Alonzi et al., 2014).

Photochemical Studies

Research into the photo-reorganization of chromene compounds has led to the development of new organic scaffolds and methods for synthesizing angular pentacyclic compounds. This opens up avenues for exploring green chemistry approaches and novel synthetic pathways (Dalal et al., 2017).

Cytotoxicity and Cancer Research

Chromene derivatives have also been investigated for their cytotoxic properties against cancer cell lines, such as a study reporting the isolation of a new compound from Chinese eaglewood with cytotoxicity against human gastric cancer cells (Liu et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

7-[(2-chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO5/c1-26-19-8-4-5-9-20(19)29-22-14-28-21-12-16(10-11-17(21)23(22)25)27-13-15-6-2-3-7-18(15)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVZWABHPGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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